stoloniferone F

Description

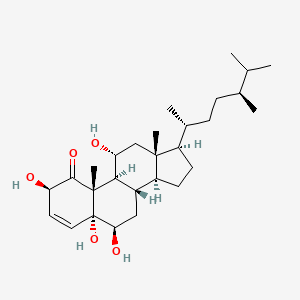

Stoloniferone F is a marine-derived steroidal compound primarily isolated from the soft coral Clavularia viridis, a species known for producing bioactive secondary metabolites .

Properties

Molecular Formula |

C28H46O5 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(2R,5R,6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-2,5,6,11-tetrahydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C28H46O5/c1-15(2)16(3)7-8-17(4)19-9-10-20-18-13-23(31)28(33)12-11-21(29)25(32)27(28,6)24(18)22(30)14-26(19,20)5/h11-12,15-24,29-31,33H,7-10,13-14H2,1-6H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,26+,27-,28-/m0/s1 |

InChI Key |

MCEHIUSRVOSOFI-PPEGKMTJSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(C(=O)[C@@H](C=C4)O)C)O)O)O)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C(C=C4)O)C)O)O)O)C |

Synonyms |

stoloniferone F |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Skeleton and Substituents

Stoloniferone F belongs to the gorgostane-type steroid family, which lacks a methyl group at C-23 (23-demethylgorgostane) . Key structural comparisons include:

Key Observations :

¹³C-NMR Spectral Data

Critical ¹³C-NMR chemical shifts for gorgostane-type steroids highlight structural distinctions:

Key Observations :

Antitumor and Anti-Inflammatory Properties

Key Observations :

- This compound’s ergosterol-like structure suggests a role in membrane integrity, similar to stoloniferone O, which is downregulated during fungal sclerotia maturation .

Q & A

Q. What are the primary biological roles of stoloniferone F in fungal organisms, and how are these roles experimentally validated?

this compound, a member of the ergosterol family, is hypothesized to regulate fungal membrane integrity and lipid metabolism. Experimental validation involves:

- Metabolomic Profiling : Using liquid chromatography-mass spectrometry (LC-MS) to quantify this compound in fungal extracts under varying growth conditions .

- Functional Knockdown Studies : Silencing ergosterol biosynthesis genes (e.g., ERG6) and observing membrane permeability changes via fluorescent dye assays .

- Comparative Analysis : Measuring glycerophospholipid concentrations (e.g., phosphatidylserine, phosphatidylethanolamine) in fungal strains with altered this compound levels to assess lipid metabolic shifts .

Q. What standard analytical techniques are used to isolate and characterize this compound from fungal metabolites?

Key methodologies include:

- Chromatographic Separation : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns for preliminary isolation .

- Structural Elucidation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the compound’s stereochemistry and functional groups .

- High-Resolution Mass Spectrometry (HR-MS) : For precise determination of molecular formula (e.g., C29H44O3) and fragmentation patterns .

Advanced Research Questions

Q. How can multivariate statistical models resolve conflicting data on this compound’s metabolic pathways during fungal maturation?

Contradictions in pathway activation (e.g., upregulation vs. downregulation) are addressed through:

- Partial Least Squares Discriminant Analysis (PLS-DA) : To identify metabolites (VIP scores >3) significantly associated with this compound fluctuations across fungal growth stages (vegetative vs. sclerotial) .

- Permutation Testing : Validating PLS-DA model robustness (Q2Y >90%) to avoid overfitting .

- Pathway Enrichment Analysis : Mapping this compound-related metabolites (e.g., glycerophospholipids, fatty acids) to KEGG pathways to prioritize hypotheses .

Q. What experimental design considerations are critical when comparing this compound concentrations across fungal morphotypes?

Key factors include:

- Sample Homogenization : Ensuring representative subsampling via cryogenic grinding and solvent extraction protocols to minimize preparation bias .

- Batch Effect Mitigation : Randomizing LC-MS runs and including quality control (QC) samples to account for instrumental drift .

- Replication : Triplicate biological and technical replicates to assess intra- and inter-group variability .

Q. How can researchers reconcile discrepancies in this compound’s reported effects on lipid metabolism between studies?

Strategies involve:

- Meta-Analysis of Public Datasets : Cross-referencing this compound’s lipid profiles with databases like MetaboLights to identify confounding variables (e.g., fungal strain differences) .

- Isotope-Labeling Experiments : Using ¹³C-labeled precursors to trace this compound’s incorporation into glycerophospholipids and validate pathway activity .

- Knockout Mutant Comparisons : Analyzing lipidomic data from Rhizoctonia solani AG-1-IA mutants lacking this compound biosynthesis genes .

Methodological Tables

Q. Table 1. Key Metabolites Associated with this compound in Fungal Maturation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.